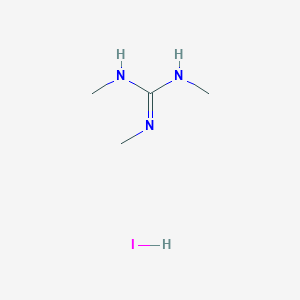

1-Chloro-3-cyclobutylpropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and common names. It may also include its uses or applications in various fields .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the raw materials used, the conditions required, and the yield of the reaction .Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications

Synthesis of Peptidotriazoles

A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase has been reported, offering a significant synthesis route for peptidotriazoles incorporating 1H-[1,2,3]-triazoles into peptide backbones or side chains. This method, compatible with solid-phase peptide synthesis, provides a high-efficiency pathway for diversifying peptide structures, suggesting potential utility of 1-Chloro-3-cyclobutylpropan-2-one derivatives in this context (Tornøe, Christensen, & Meldal, 2002).

Vibrational Spectroscopy and Molecular Structure

The study of vibration spectra and rotational isomerism in molecules closely related to 1-Chloro-3-cyclobutylpropan-2-one has been instrumental in understanding the molecular structure and behavior of halogenated chain molecules. Research involving 1-chloro-, 1-bromo-, and 1-iodopropanes and butanes has provided insights into the normal vibration frequencies, force constants, and the effects of rotational isomerism, laying the groundwork for deeper understanding of similar compounds (Ogawa et al., 1978).

Electrophilic Chlorination Reagents

The use of 1-chloro-1,2-benziodoxol-3-one as a reagent for the practical and efficient chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals highlights the potential application of related chloro-compounds like 1-Chloro-3-cyclobutylpropan-2-one in similar synthetic transformations. This approach is notable for its advantages, including easy preparation, stability, recyclability, and potential for large-scale applications (Wang et al., 2016).

Catalytic Transfer Hydrogenation

In the context of catalytic transfer hydrogenation, compounds structurally similar to 1-Chloro-3-cyclobutylpropan-2-one have been employed as intermediates in the carbonyl addition from the alcohol or aldehyde oxidation level, demonstrating the utility of such compounds in synthetic organic chemistry. This research underscores the role of catalysis in enabling efficient and selective transformations, hinting at the potential applications of 1-Chloro-3-cyclobutylpropan-2-one in catalyzed reactions (Bower, Patman, & Krische, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-chloro-3-cyclobutylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-7(9)4-6-2-1-3-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWCGQAGKGOUAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-cyclobutylpropan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)

![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime](/img/structure/B2694923.png)

![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2694926.png)